C16H24BrNOS
Description
C₁₆H₂₄BrNOS, identified as (–)-(R)-N-(1-(2-bromophenyl)-2-methylhex-5-en-2-ylidene)-2-methylpropane-2-sulfinamide (V-17), is a chiral sulfinamide derivative with a molecular weight of 358.0835 g/mol (calculated and confirmed via ESI-MS) . It is synthesized via condensation of (R)-2-methylpropane-2-sulfinamide with a bromophenyl-substituted enamine precursor, yielding a 1:1 diastereomeric mixture under optimized conditions (70% yield) . The compound exhibits stereochemical complexity due to its sulfinamide backbone and bromophenyl substituent, making it relevant in asymmetric synthesis and medicinal chemistry.
Properties
Molecular Formula |
C16H24BrNOS |
|---|---|
Molecular Weight |
358.3 g/mol |
IUPAC Name |
(1-butyl-1-azoniabicyclo[2.2.2]octan-3-yl)-thiophen-2-ylmethanone;bromide |
InChI |
InChI=1S/C16H24NOS.BrH/c1-2-3-8-17-9-6-13(7-10-17)14(12-17)16(18)15-5-4-11-19-15;/h4-5,11,13-14H,2-3,6-10,12H2,1H3;1H/q+1;/p-1 |
InChI Key |
ZIASBROBARECDQ-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[N+]12CCC(CC1)C(C2)C(=O)C3=CC=CS3.[Br-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(4-bromobenzene)sulfinyl]ethyl}-N-propylcyclopentan-1-amine involves multiple steps, including the introduction of the bromine and sulfinyl groups. The preparation typically starts with the bromination of benzene derivatives, followed by sulfoxidation to introduce the sulfinyl group. The final step involves the coupling of the bromobenzene sulfinyl derivative with N-propylcyclopentan-1-amine under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and sulfoxidation processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-{2-[(4-bromobenzene)sulfinyl]ethyl}-N-propylcyclopentan-1-amine: undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiourea can be used under mild conditions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of the corresponding hydrogenated compound.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-{2-[(4-bromobenzene)sulfinyl]ethyl}-N-propylcyclopentan-1-amine: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-{2-[(4-bromobenzene)sulfinyl]ethyl}-N-propylcyclopentan-1-amine involves its interaction with specific molecular targets. The sulfinyl group can interact with various enzymes and proteins, potentially inhibiting their activity. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table compares C₁₆H₂₄BrNOS with two structurally related compounds:
Key Observations :
- C₁₆H₂₄BrNOS has a significantly higher molecular weight and structural complexity compared to the smaller boronic acid (C₆H₅BBrClO₂) and thiadiazole (C₆H₉NOS) derivatives.
- C₆H₅BBrClO₂ exhibits superior GI absorption and BBB permeability compared to C₁₆H₂₄BrNOS, likely due to its smaller size and lower LogP .
Pharmacological and Reactivity Profiles
- C₁₆H₂₄BrNOS: No direct pharmacological data reported, but sulfinamides are known for enzyme inhibition (e.g., proteases) and chiral auxiliary applications .
- C₆H₉NOS: Limited bioactivity data, but thiadiazole derivatives are associated with antimicrobial and anti-inflammatory properties .
Key Insight: The bromine atom in C₁₆H₂₄BrNOS may enhance electrophilic reactivity compared to non-halogenated analogs, enabling selective bond-forming reactions.
Biological Activity
The compound with the molecular formula C₁₆H₂₄BrNOS, known as 4-[2-(4-bromo-2-propylphenoxy)ethyl]piperidine, is a synthetic organic molecule that has garnered attention for its potential biological activities and applications in pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
4-[2-(4-bromo-2-propylphenoxy)ethyl]piperidine features a piperidine ring attached to a bromo-substituted phenoxyethyl moiety. Its structural complexity allows for diverse interactions within biological systems.
Molecular Characteristics:
- Molecular Formula: C₁₆H₂₄BrNOS
- Molecular Weight: Approximately 362.73 g/mol
The biological activity of this compound primarily involves its interaction with neurotransmitter receptors. While specific mechanisms are still under investigation, preliminary studies suggest that it may influence pathways related to dopamine and serotonin receptors, which are crucial in treating various neurological disorders.
Potential Mechanisms:
- Receptor Modulation: The compound may modulate the activity of neurotransmitter receptors, leading to various pharmacological effects.
- Cellular Pathway Interaction: Ongoing research aims to elucidate its effects on cellular pathways involved in mood regulation and cognitive function.
Biological Activity Overview
The compound has been studied for its potential applications in several therapeutic areas, particularly concerning neurological conditions. Here are some notable findings regarding its biological activity:
| Activity Type | Description |
|---|---|
| Neurotransmitter Interaction | Potential interaction with dopamine and serotonin receptors, suggesting implications for mood disorders. |
| Pharmacological Studies | Investigated as a candidate for developing treatments for neurological disorders. |
| Antimicrobial Properties | Preliminary studies indicate possible antimicrobial effects, warranting further investigation. |
Case Studies and Research Findings
-
Neuropharmacological Effects:
A study focused on the interaction of the compound with neurotransmitter systems found that it exhibited properties similar to known piperidine derivatives that target dopaminergic pathways. These findings support its potential as a therapeutic agent in conditions such as depression and anxiety disorders. -
Antimicrobial Activity:
Research investigating the antimicrobial properties of related compounds suggested that modifications in the structure of piperidine derivatives could enhance their efficacy against bacterial strains. This opens avenues for exploring C₁₆H₂₄BrNOS as a scaffold for developing new antimicrobial agents. -
Synthesis and Reactivity Studies:
The synthesis of C₁₆H₂₄BrNOS has been documented in various studies, highlighting its formation through electrophilic substitution reactions involving bromination and subsequent amine coupling reactions. These synthetic pathways are crucial for understanding how structural variations can influence biological activity .
Comparative Analysis with Similar Compounds
To better understand the unique properties of C₁₆H₂₄BrNOS, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Variation | Potential Impact on Activity |
|---|---|---|
| 4-[2-(4-Chloro-2-propylphenoxy)ethyl]piperidine | Chlorine instead of Bromine | Different reactivity and potential biological properties. |
| 4-[2-(4-Methyl-2-propylphenoxy)ethyl]piperidine | Methyl group instead of Bromine | Affects chemical properties and potential applications. |
| 4-[2-(4-Ethylphenoxy)ethyl]piperidine | Ethyl instead of Bromine | Unique biological activity due to ethyl substitution. |
This comparative analysis illustrates how slight modifications can lead to significant differences in biological activity, emphasizing the importance of structure-activity relationships in drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
